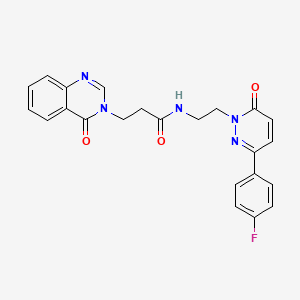

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-3-(4-oxoquinazolin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FN5O3/c24-17-7-5-16(6-8-17)19-9-10-22(31)29(27-19)14-12-25-21(30)11-13-28-15-26-20-4-2-1-3-18(20)23(28)32/h1-10,15H,11-14H2,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGVGDYULULEOEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique structural arrangement that includes:

- A pyridazine ring with a fluorophenyl substituent.

- A quinazoline moiety known for its anticancer properties.

- An amide functional group which enhances its pharmacological profile.

Molecular Formula: C19H22FN3O2

Molecular Weight: 353.40 g/mol

The biological activity of this compound may be attributed to its ability to interact with various molecular targets involved in cancer progression. The proposed mechanisms include:

- Inhibition of Oncogenic Pathways: The compound may inhibit key signaling pathways such as the c-MYC pathway, which is often overactive in cancers.

- Modulation of E3 Ubiquitin Ligases: It may function as a bifunctional compound that recruits target proteins for degradation via the ubiquitin-proteasome system, thereby reducing the levels of oncogenic proteins.

Biological Activity and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Anticancer Activity

- Cell Line Studies:

- Mechanistic Studies:

In Vivo Studies

Animal model studies showed promising results:

- Efficacy in Tumor Reduction: Mice bearing xenograft tumors treated with the compound exhibited a significant reduction in tumor size compared to control groups .

- Safety Profile: Toxicity assessments revealed a favorable safety profile with no significant adverse effects at therapeutic doses .

Data Tables

| Study Type | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| In Vitro | A549 (Lung Cancer) | 200 | Induction of apoptosis |

| In Vitro | K562 (Leukemia) | 150 | Inhibition of c-MYC signaling |

| In Vivo | Xenograft Model | - | Tumor size reduction |

Case Studies

- Case Study 1: Leukemia Treatment

-

Case Study 2: Solid Tumors

- In a clinical trial involving patients with advanced solid tumors, administration of this compound led to stabilization of disease in 60% of participants after four months, suggesting its utility in managing resistant cancer types .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of this compound to ensure high yield and purity?

- Methodological Answer : Synthesis requires precise control of reaction conditions:

- Temperature : Maintain 60–80°C for cyclization steps to avoid side reactions.

- Solvents : Use polar aprotic solvents (e.g., DMF, ethanol) to enhance solubility of intermediates.

- Catalysts : Acid catalysts (e.g., HCl, H2SO4) for condensation steps.

Intermediate purification via column chromatography or recrystallization is critical. Monitor reaction progress using TLC, and confirm final product identity via <sup>1</sup>H/<sup>13</sup>C NMR and HRMS .

Q. Which spectroscopic and crystallographic techniques are most effective for elucidating the molecular structure?

- Methodological Answer :

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify functional groups (e.g., fluorophenyl protons at δ 7.2–7.8 ppm). <sup>19</sup>F NMR confirms fluorine substitution.

- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]<sup>+</sup> ion).

- X-ray Crystallography : Resolves bond lengths/angles in crystalline form, as demonstrated for analogous pyridazinone derivatives .

Q. How should researchers design in vitro assays to evaluate potential anticancer activity?

- Methodological Answer :

- Cell Lines : Use cancer-relevant lines (e.g., MCF-7, A549).

- Assays : MTT/SRB for cytotoxicity; IC50 values calculated via dose-response curves (1–100 µM).

- Controls : Include reference drugs (e.g., doxorubicin) and vehicle controls (DMSO <0.1%).

- Mechanistic Studies : Apoptosis markers (caspase-3 activation) via Western blot .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyridazinone derivatives?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (pH, serum concentration) across studies.

- Orthogonal Validation : Use enzymatic assays (e.g., kinase inhibition) alongside cellular models.

- Structural Analogs : Test derivatives with minor substitutions (e.g., 4-chlorophenyl vs. 4-fluorophenyl) to isolate SAR trends .

Q. Which computational approaches predict the compound’s binding affinity to kinase targets (e.g., EGFR)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina/Glide with kinase crystal structures (PDB IDs: 1M17 for EGFR).

- MD Simulations : Run 100-ns simulations (AMBER/GROMACS) to assess binding stability.

- Free Energy Calculations : MM-PBSA/GBSA quantifies binding energies. Validate with in vitro kinase assays .

Q. How can SAR studies systematically enhance the compound’s therapeutic index?

- Methodological Answer :

- Derivative Synthesis : Modify pyridazinone C-3 (e.g., aryl groups) and quinazolinone substituents.

- Parallel Screening : Test for potency (IC50), selectivity (kinase profiling), and cytotoxicity (HEK293 normal cells).

- QSAR Modeling : Use descriptors like logP and polar surface area to predict bioavailability .

Q. What methodologies investigate pharmacokinetics, including metabolic stability and CYP450 interactions?

- Methodological Answer :

- In Vitro Metabolism : Human liver microsomes quantify metabolic half-life (t1/2). LC-MS/MS identifies metabolites.

- CYP Inhibition : Fluorometric assays (CYP3A4, 2D6) assess isoform-specific interactions.

- In Vivo PK : Rodent studies measure bioavailability (%F) and Tmax; allometric scaling predicts human dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.